3-Methoxy-2'-thiomethylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

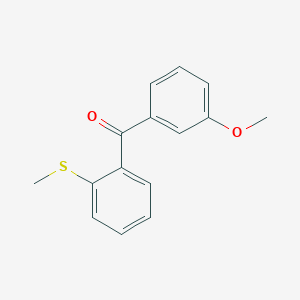

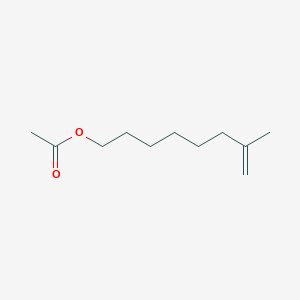

3-Methoxy-2’-thiomethylbenzophenone is a chemical compound with the CAS Number: 750633-63-7 . It has a molecular weight of 258.34 and its IUPAC name is (3-methoxyphenyl) [2- (methylsulfanyl)phenyl]methanone .

Molecular Structure Analysis

The molecular structure of 3-Methoxy-2’-thiomethylbenzophenone is represented by the linear formula C15H14O2S . The InChI code for this compound is 1S/C15H14O2S/c1-17-12-7-5-6-11 (10-12)15 (16)13-8-3-4-9-14 (13)18-2/h3-10H,1-2H3 .Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methoxy-2’-thiomethylbenzophenone include a molecular weight of 258.34 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available.Scientific Research Applications

Synthesis and Modification in Oligodeoxyribonucleotide Production

3-Methoxy-4-phenoxybenzoyl group, closely related to 3-Methoxy-2'-thiomethylbenzophenone, has been utilized for protecting the exocyclic amino group of nucleosides. This is particularly important in the synthesis of oligodeoxyribonucleotide on solid support via phosphotriester approach. The stability of the N-protected derivatives under acidic conditions minimizes depurination, while the lipophilicity and milder deprotection conditions offer additional advantages (Mishra & Misra, 1986).

UV Absorption and Protection

Benzophenone-3 (2-hydroxy-4-methoxybenzophenone, BZ-3), a variant of this compound, serves as a UV absorber in various products like sunscreens and color fasteners. Its disposition following dermal administration has been explored in detail, indicating its absorption and metabolic behavior in the body (Okereke, Abdel-Rhaman, & Friedman, 1994).

Photodynamic Therapy in Cancer Treatment

A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, including a 3-methoxy component, highlighted its potential in photodynamic therapy for cancer treatment. This compound shows promising properties as a Type II photosensitizer due to its high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Development of Antitumor Agents

Compounds with a 2-(3',4',5'-trimethoxybenzoyl)-5-aminobenzo[b]thiophene moiety, related to this compound, have been identified as effective scaffolds for antitumor agents. These compounds inhibit microtubule polymerization and show significant antiproliferative activity in cancer cell lines (Romagnoli et al., 2013).

Properties

IUPAC Name |

(3-methoxyphenyl)-(2-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c1-17-12-7-5-6-11(10-12)15(16)13-8-3-4-9-14(13)18-2/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWBNGFNNQGGPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641474 |

Source

|

| Record name | (3-Methoxyphenyl)[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-63-7 |

Source

|

| Record name | (3-Methoxyphenyl)[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358948.png)

![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358949.png)